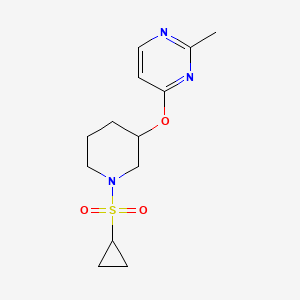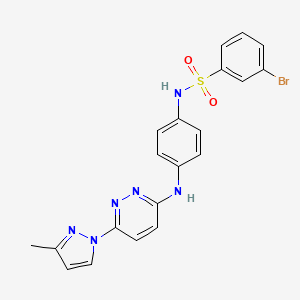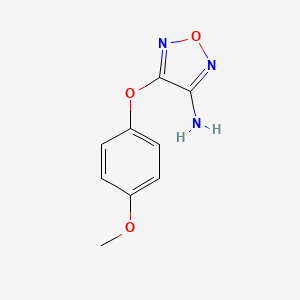![molecular formula C16H14Cl2N6O2S B2635590 N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339009-57-3](/img/structure/B2635590.png)
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amine, a triazole ring, a thiophene ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific research on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. For example, triazole derivatives have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, yielding compounds with moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007). This highlights the compound's potential in contributing to new antimicrobial agents.
Chemical Transformations and Novel Compounds
Investigations into the Gewald thiophene derivatives have led to novel transformations for synthesizing compounds like thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines. These studies provide insights into the chemical versatility and potential applications of these compounds in developing new pharmacological agents (Pokhodylo et al., 2010).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, containing various moieties such as semicarbazide, thiosemicarbazide, and thiophenyltriazole, have been synthesized and tested for their antioxidant and anticancer activities. Some compounds exhibited antioxidant activity higher than ascorbic acid and showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, indicating the potential of these derivatives in anticancer research (Tumosienė et al., 2020).
Thiophene-2-Carboxamides as Anticancer Agents
A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides have been synthesized and evaluated for their anticancer activity. These compounds showed promising results, highlighting the importance of thiophene derivatives in the development of new anticancer therapies (Haggam et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2S/c17-11-2-1-10(12(18)5-11)7-26-13-3-4-27-15(13)16(25)23-22-14(19)6-24-9-20-8-21-24/h1-5,8-9H,6-7H2,(H2,19,22)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFEZAEJGDMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN=C(CN3C=NC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N/N=C(\CN3C=NC=N3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2635507.png)



![5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole](/img/structure/B2635517.png)



![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)
![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)

![(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2635528.png)

